

Sourcing & Synthesis Strategy: 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde

CAS No.: 928713-22-8

Cat. No.: B2605730

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Executive Summary

2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors and other small-molecule therapeutics. Unlike its para-substituted analog (4-chlorophenyl), the meta-substituted isomer is frequently classified as a "Make-to-Order" or "Library" compound rather than a stocked commodity.

This guide addresses the procurement challenges associated with this specific isomer, providing a technical roadmap for sourcing, price estimation based on synthetic complexity, and a validated quality control workflow.

Chemical Profile & Significance

This compound serves as a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly where meta-substitution on the phenyl ring is required to optimize binding pocket fit or metabolic stability.

Property	Specification / Estimate
Chemical Name	2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde
Molecular Formula	C ₁₁ H ₇ ClN ₂ O
Molecular Weight	218.64 g/mol
CAS Number	Not widely indexed (Analog: 928713-84-2 for 4-Cl isomer)
Predicted LogP	~2.3 - 2.5
Key Functionality	Electrophilic aldehyde (C-5) for reductive amination or olefination; Aryl chloride (C-3') for further functionalization.

The "Missing Catalog" Phenomenon

While the 4-chlorophenyl isomer is available in collections like AldrichCPR (ChemBridge), the 3-chlorophenyl isomer is often absent from standard catalogs. This is common in combinatorial libraries where para-substitution is favored for initial screening. Consequently, researchers must often approach this as a Custom Synthesis or Analog Sourcing project.

Market Analysis: Suppliers & Pricing Dynamics

Because this specific isomer is not a commodity, "list price" is a misnomer. Pricing is driven by the Make vs. Buy calculation.

Supplier Tiers

Tier	Supplier Type	Representative Vendors	Availability Status
Tier 1	Global Catalogs	Sigma-Aldrich (Merck), Thermo Scientific	Inquire (Likely out of stock)
Tier 2	Building Block Specialists	Enamine, Chem-Impex, BLD Pharm, Combi-Blocks	High Probability (Lead time: 2-4 weeks)
Tier 3	Custom Synthesis	WuXi AppTec, Pharmablock, Syngene	Make-to-Order (Lead time: 4-6 weeks)

Cost Estimation Model

Since direct pricing is unavailable, we estimate cost based on the synthesis of the 4-chloro analog and precursor costs.

- Commodity Analog Price (4-Cl isomer): ~\$150 - \$250 / gram (Research Scale).
- Precursor Cost (2-Chloropyrimidine-5-carbaldehyde): ~\$40 - \$80 / gram.
- Precursor Cost (3-Chlorophenylboronic acid): <\$1 / gram (Commodity).

Estimated Custom Synthesis Price:

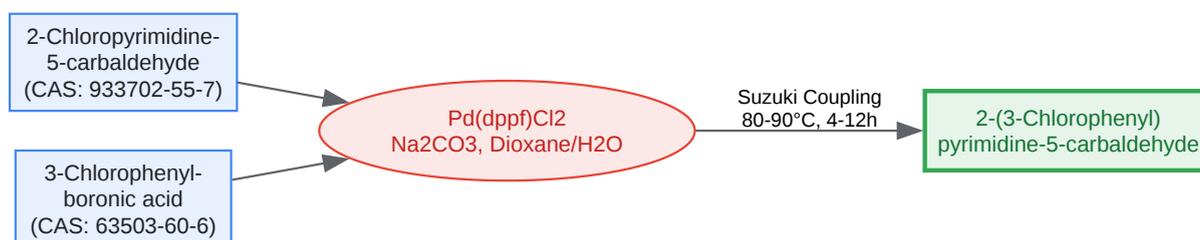
- 1g - 5g: \$800 - \$1,200 (High setup cost).
- 10g - 50g: \$2,500 - \$4,000 (Economies of scale kick in).

Technical Context: Synthesis & Manufacturing

To control costs and ensure purity, it is often more efficient to synthesize this compound in-house or contract a CRO using a defined route. The industry-standard method is the Suzuki-Miyaura Coupling.

Synthetic Route Analysis

The synthesis relies on coupling a commercially available chloropyrimidine aldehyde with a boronic acid. This route is preferred over constructing the pyrimidine ring from scratch (e.g., using vinamidinium salts) due to the availability of the heteroaryl halide.



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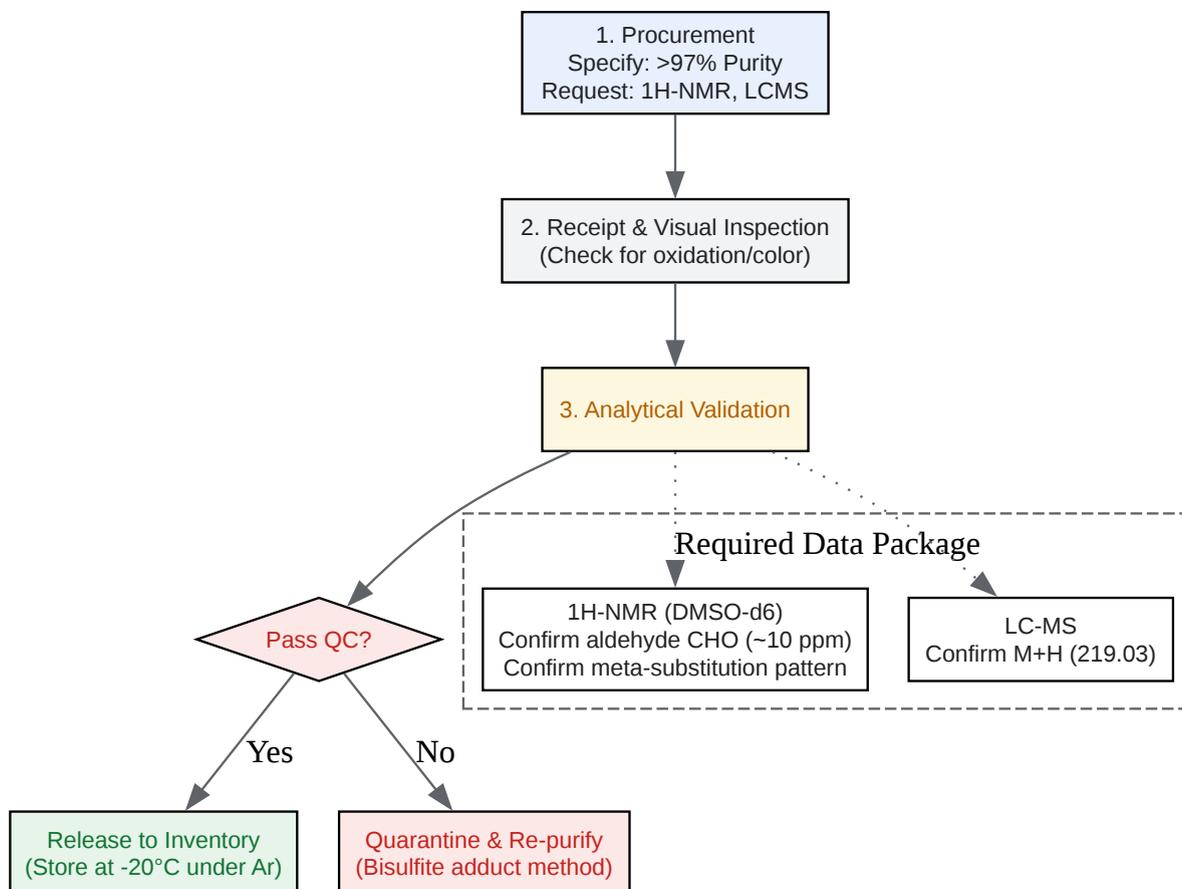
Figure 1: Standard synthetic pathway via Suzuki-Miyaura cross-coupling.[1] This modular approach allows for rapid analog generation.

Critical Process Parameters (CPPs)

- Catalyst Selection: Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ to prevent dehalogenation of the sensitive aryl chloride on the 3-position.
- Stoichiometry: Use 1.1 equivalents of boronic acid. Excess boronic acid is difficult to separate from the aldehyde product.
- Purification: The product is likely a solid. Recrystallization from EtOH/Heptane is preferred over column chromatography for scale-up to reduce cost.

Quality Control & Procurement Workflow

When sourcing "Make-to-Order" chemicals, trust is not a metric; data is. Implement this self-validating workflow to ensure the material meets pharmaceutical standards.



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Figure 2: Procurement and Quality Control decision tree. Note the specific requirement for checking aldehyde integrity.

Analytical Red Flags

- Aldehyde Oxidation: Check for a carboxylic acid peak in the NMR (broad singlet ~12-13 ppm). Aldehydes oxidize over time; if >5% acid is present, request a replacement or re-purify.
- Palladium Residue: If the material is dark or grey, it may contain residual Pd. For biological assays, this must be scavenged (e.g., using SiliaMetS® Thiol) to prevent false positives in kinase assays.

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Phone: (601) 213-4426

Email: info@benchchem.com